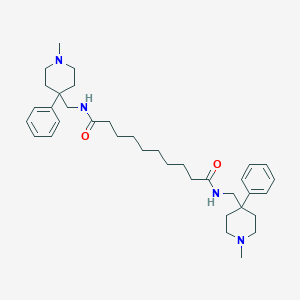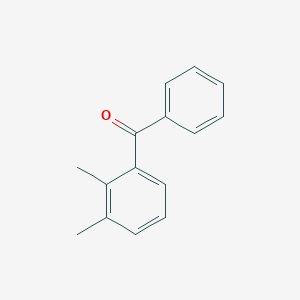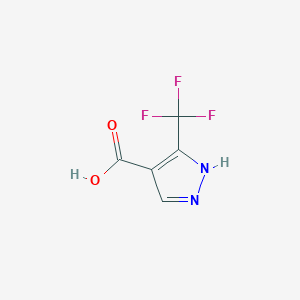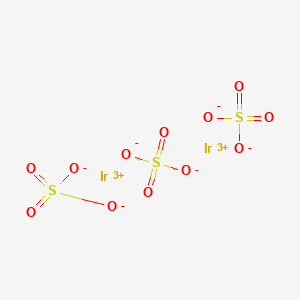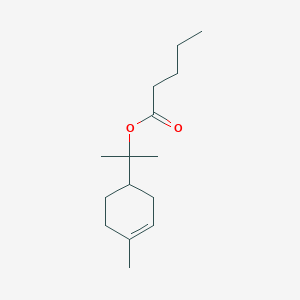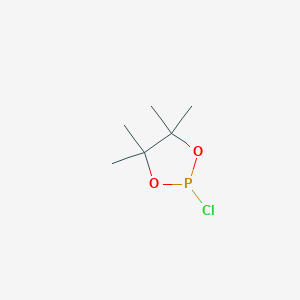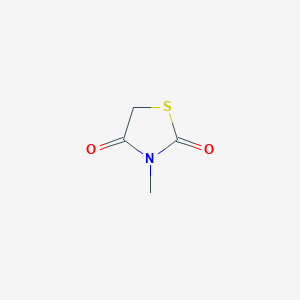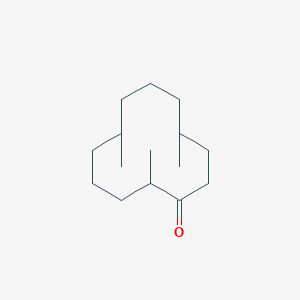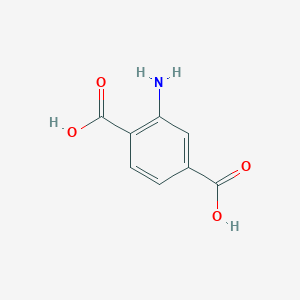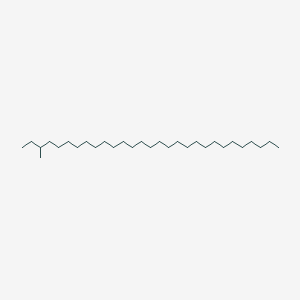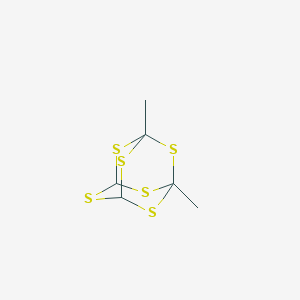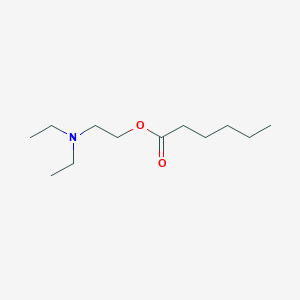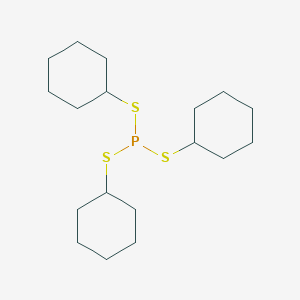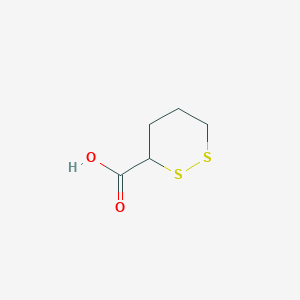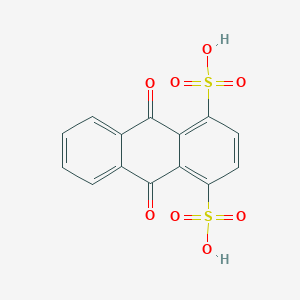
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid, commonly known as Anthraquinone-2,7-disulfonic acid (AQDS), is a redox-active compound used in various scientific research applications. It has a broad range of applications in the field of biochemistry, physiology, and material science. AQDS is a versatile compound that has been used in various research studies due to its unique structural and chemical properties.
Wirkmechanismus
The mechanism of action of 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid is based on its redox-active properties. 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can undergo reversible oxidation and reduction reactions, which makes it an excellent electron shuttle in various applications. In microbial fuel cells, 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can transfer electrons from the microorganisms to the electrode, facilitating the production of electricity. In bioremediation studies, 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can enhance the degradation of pollutants by transferring electrons to the microorganisms, which can use them as a source of energy. In electrochemical analysis, 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can facilitate the detection of analytes by transferring electrons to the electrode, which generates a measurable signal.
Biochemische Und Physiologische Effekte
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has been shown to have various biochemical and physiological effects in different organisms. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has also been shown to have antimicrobial properties, which can inhibit the growth of microorganisms. In addition, 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has been shown to have anti-inflammatory properties, which can reduce the inflammation response in cells.
Vorteile Und Einschränkungen Für Laborexperimente
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has several advantages for lab experiments, including its redox-active properties, which make it an excellent electron shuttle in various applications. 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in different environments. However, 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has some limitations, including its potential toxicity to some organisms and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid research, including the development of new synthesis methods to improve its purity and yield. 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can also be modified to enhance its redox properties, which can improve its performance in various applications. Furthermore, 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can be used in combination with other compounds to enhance its effectiveness in different applications. Finally, 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can be used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Conclusion:
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid is a redox-active compound with a broad range of applications in various scientific research fields. Its unique structural and chemical properties make it an excellent electron shuttle in microbial fuel cells, bioremediation, and electrochemical analysis. 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has several biochemical and physiological effects, including antioxidant, antimicrobial, and anti-inflammatory properties. While 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has some limitations, its future directions in research include the development of new synthesis methods, modification to enhance its redox properties, and the development of new materials with unique properties.
Synthesemethoden
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can be synthesized through various methods, including the oxidation of anthracene-2,7-disulfonic acid using potassium permanganate and the reduction of anthraquinone-2,7-disulfonic acid using zinc and hydrochloric acid. The chemical structure of 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid is shown below:
Wissenschaftliche Forschungsanwendungen
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has been widely used in various scientific research applications, including microbial fuel cells, bioremediation, and electrochemical analysis. It has been used as an electron shuttle in microbial fuel cells to enhance the electron transfer rate between the microorganisms and the electrode. 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has also been used in bioremediation studies to enhance the degradation of pollutants by microorganisms. It has been used as a mediator in electrochemical analysis to enhance the sensitivity and selectivity of the detection method.
Eigenschaften
CAS-Nummer |
14486-59-0 |
|---|---|
Produktname |
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid |
Molekularformel |
C14H8O8S2 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
9,10-dioxoanthracene-1,4-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-7-3-1-2-4-8(7)14(16)12-10(24(20,21)22)6-5-9(11(12)13)23(17,18)19/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
JSHSWIGVFFHFPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



